(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Catalog No.
S8078689
CAS No.
M.F
C12H16ClNO3
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxyli...

Product Name

(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

IUPAC Name

(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1

InChI Key

XNGVHGXCWZSSEN-VZXYPILPSA-N

SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl

The compound (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by its unique stereochemistry and functional groups. The structure features a pyrrolidine ring with a carboxylic acid group and a para-methoxyphenyl substituent. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

  • Modulator of Glutamate Signaling

    The pyrrolidine ring structure is present in many established drugs that interact with the glutamatergic system, which is crucial for learning and memory. The methoxyphenyl group can further influence the molecule's interaction with glutamate receptors. Research on similar compounds suggests (3S,4R-MPh-PCA) could be investigated for its potential to modulate glutamate signaling ().

  • Anticonvulsant Activity

    Many drugs with a pyrrolidine ring structure exhibit anticonvulsant properties. (3S,4R-MPh-PCA) could be explored for its potential anticonvulsant activity based on its structural similarity to known anticonvulsant drugs. Further research is needed to determine its efficacy and mechanism of action.

  • Asymmetric Synthesis

    The stereochemistry of (3S,4R-MPh-PCA), denoted by (3S,4R), indicates the presence of chiral centers in the molecule. This property makes it a potential candidate for use in asymmetric synthesis, a technique for creating molecules with a specific handedness which is crucial for many drugs.

, primarily mediated by enzymes. Key reaction types include:

  • Hydrolysis: The carboxylic acid group can participate in hydrolysis, forming corresponding salts or esters.
  • Oxidation-Reduction: The compound may act as a reducing agent under specific conditions, facilitating electron transfer reactions.
  • Substitution Reactions: The methoxy group can be involved in nucleophilic substitution reactions, altering the compound's reactivity and properties.

These reactions are crucial for understanding the compound's metabolic pathways and potential bioactivity.

The biological activity of (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily linked to its interactions with biological targets. It may exhibit:

  • Antimicrobial Properties: Preliminary studies suggest that similar compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Some derivatives of pyrrolidine compounds exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Pharmacological Activity: The compound's activity is influenced by its stereochemistry and functional groups, which can modulate receptor interactions and enzyme inhibition

    Several synthetic routes exist for producing (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, including:

    • Pyrrolidine Formation: Starting from commercially available precursors, the pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
    • Functionalization: Subsequent functionalization steps introduce the carboxylic acid and para-methoxyphenyl groups via electrophilic aromatic substitution or coupling reactions.
    • Resolution of Enantiomers: Chiral resolution techniques may be employed to isolate the desired stereoisomer from racemic mixtures.

    These methods highlight the importance of stereochemical control in synthesizing biologically active compounds.

The compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.
  • Research: Used in studies exploring the structure-activity relationship of pyrrolidine derivatives in medicinal chemistry.
  • Agricultural Chemistry: Potential use as an agrochemical agent due to its bioactive properties against pests or pathogens .

Interaction studies are crucial for understanding the pharmacodynamics of (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride. These studies typically focus on:

Explore Compound Types